![molecular formula C20H24O3 B14277703 {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone CAS No. 135369-75-4](/img/structure/B14277703.png)
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone is an organic compound with the molecular formula C18H22O3 It is a peroxy compound, which means it contains a peroxide group (–O–O–) in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone typically involves the reaction of {4-[2-(tert-butyl)propan-2-yl]phenyl}(phenyl)methanone with a peroxide source. One common method is the use of tert-butyl hydroperoxide (TBHP) in the presence of a catalyst such as sulfuric acid or a transition metal complex. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired peroxy compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production methods.
Análisis De Reacciones Químicas
Types of Reactions
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The peroxide group in the compound can participate in oxidation reactions, converting other organic substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone is used as an oxidizing agent in organic synthesis. Its ability to introduce oxygen into various substrates makes it valuable for the preparation of complex molecules.
Biology
In biological research, this compound is studied for its potential role in oxidative stress and its effects on cellular processes. It is used to investigate the mechanisms of oxidative damage and the cellular response to oxidative stress.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its oxidative properties are being investigated for use in targeted drug delivery systems and as a component of prodrugs that release active compounds upon oxidation.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to initiate polymerization reactions makes it valuable in the manufacture of plastics and resins.
Mecanismo De Acción
The mechanism of action of {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved in these processes include the activation of signaling cascades that regulate cellular responses to oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanol
- {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)ethanone
- {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)propane
Uniqueness
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone is unique due to its specific structure, which includes both a peroxide group and phenyl rings. This combination imparts distinct chemical properties, such as its ability to undergo oxidation and substitution reactions. Additionally, its stability and reactivity make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
135369-75-4 |
|---|---|
Fórmula molecular |
C20H24O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
[4-(2-tert-butylperoxypropan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H24O3/c1-19(2,3)22-23-20(4,5)17-13-11-16(12-14-17)18(21)15-9-7-6-8-10-15/h6-14H,1-5H3 |
Clave InChI |
IETYNJBCXVFYIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


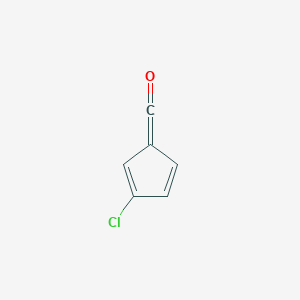
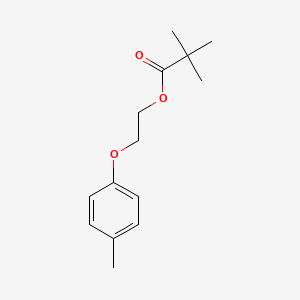
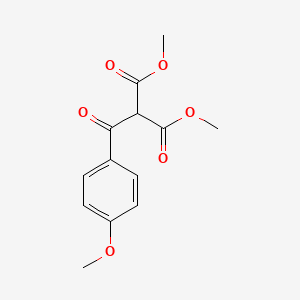
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)


![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
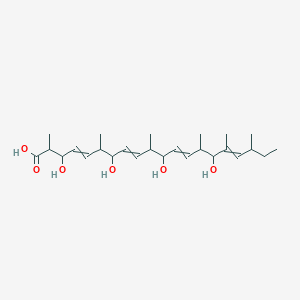
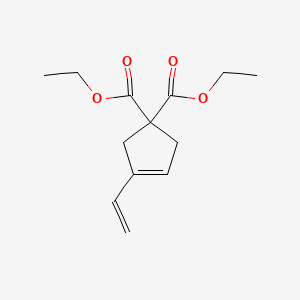

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
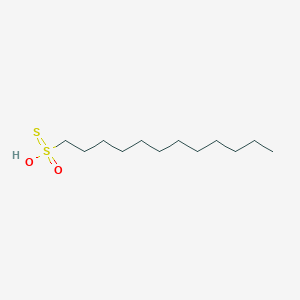

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
